Dihydroaeruginoic acid
Overview
Description
Synthesis Analysis
The synthesis of dihydroaeruginoic acid involves solution-phase synthesis, which has been identified as a pathway for the high-throughput synthesis of its analogues. This process has also explored the development of solid-phase synthesis for dihydroaeruginoic acid, enabling the production of simple analogues through high-throughput synthesis methods (Loughlin et al., 2000).
Molecular Structure Analysis
While specific studies focusing solely on the molecular structure analysis of dihydroaeruginoic acid were not identified in the current search, the synthesis and structural elucidation studies typically include detailed molecular structure analysis as part of their findings. The methodologies employed, such as solution-phase synthesis, imply a detailed understanding of the molecular structure to facilitate the synthesis of analogues.
Chemical Reactions and Properties
Dihydroaeruginoic acid has been involved in the study of its chemical reactions and properties, particularly in the context of antibiotic production by Pseudomonas fluorescens, highlighting its inhibitory effects on certain phytopathogenic fungi and bacteria (Carmi et al., 1994). This research underscores the compound's biological activity and potential for application in controlling plant diseases.
Scientific Research Applications
Agriculture and Antimicrobial Properties : Dihydroaeruginoic acid is noted for its effectiveness against phytopathogenic fungi and bacteria like Septoria tritici, highlighting its potential use in agriculture as an antibiotic agent (Carmi, Carmeli, Levy, & Gough, 1994).
Pharmaceutical and Biotechnology Industries : The solution-phase high-throughput synthesis of dihydroaeruginoic acid facilitates the rapid creation of simple analogues, which can have significant applications in pharmaceuticals and biotechnology (Loughlin, Knevitt, Hosking, & Marshall, 2000).
Antibiotic Biosynthesis : PchC thioesterase plays a role in the nonribosomal biosynthesis of dihydroaeruginoate and pyochelin in Pseudomonas aeruginosa. This enzyme may function as an editing enzyme in this biosynthetic process, indicating its importance in antibiotic production (Reimmann, Patel, Walsh, & Haas, 2004).
Photoprotection in Dermatology : Dihydrocaffeic acid, while not directly dihydroaeruginoic acid, has been studied for its ability to reduce cytotoxicity and pro-inflammatory cytokine production in human keratinocytes post-UV radiation, suggesting potential for photoprotection applications (Poquet, Clifford, & Williamson, 2008).
Iron Homeostasis and Growth Promotion : Byproducts of pyochelin biosynthesis, including dihydroaeruginoic acid, demonstrate potential in managing iron homeostasis and promoting growth in Pseudomonads, indicating siderophore-like activity (Kaplan, Musaev, & Wuest, 2021).
Mechanism of Action
Target of Action
Dihydroaeruginoic acid is an antibiotic originally isolated from Pseudomonas fluorescens . It primarily targets a variety of fungi and bacteria, including R. solani, P. ultimum, B. cinera, S. rolfsii, C. gloeosporioide, F. oxysporum, and S. tritici fungi, as well as B. subtilis, E. herbicola, and S. albus bacteria . These organisms are responsible for various infections and diseases, and the compound’s antimicrobial activity helps in controlling their growth and spread.
Mode of Action
It is known to exhibit antimicrobial activity, suggesting that it likely interacts with specific targets in the microbial cells to inhibit their growth or kill them .
Biochemical Pathways
Dihydroaeruginoic acid is thought to arise from the reaction of salicylate with cysteine, followed by cyclization of cysteine . This process involves several enzymes, including a bifunctional salicylate synthase/salicyl-AMP ligase for the generation and activation of salicylate, and a dihydroaeruginoic acid synthetase for coupling salicylate with a cysteine-derived thiazoline ring . A type II thioesterase is also involved in the process for quality control .
Result of Action
The primary result of Dihydroaeruginoic acid’s action is its antimicrobial activity. It inhibits the growth of or kills a variety of fungi and bacteria when used at a concentration of 200 μg/disc . This makes it a potential candidate for the treatment of various infections caused by these microorganisms.
Action Environment
The action of Dihydroaeruginoic acid can be influenced by various environmental factors. For instance, its production was identified in culture supernatants of iron-limited P. aeruginosa cells , suggesting that iron availability in the environment may affect its synthesis
Safety and Hazards
properties
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDPVOEINSAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197921 | |
Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroaeruginoic acid | |
CAS RN |
49608-51-7 | |
Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 49608-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dihydroaeruginoic acid (Dha) and what is its significance in bacterial systems?
A1: Dihydroaeruginoic acid (Dha) is a precursor molecule in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa. Siderophores are high-affinity iron-chelating molecules secreted by bacteria to acquire iron from the environment, which is essential for their growth and survival. [, ]. Dha itself has also been shown to bind iron and promote growth in Pseudomonads, suggesting siderophore-like activity [].
Q2: How is Dha biosynthesized in Pseudomonas aeruginosa?
A2: The biosynthesis of Dha in Pseudomonas aeruginosa involves a multi-step enzymatic pathway. The process begins with the activation of salicylic acid by the enzyme PchD, encoded by the pchD gene. PchD, a salicylate-AMP ligase, catalyzes the adenylation of salicylic acid. This activated salicylate molecule then reacts with cysteine, followed by cyclization, to form Dha. This pathway is regulated by iron availability, with iron-depleted conditions inducing the expression of the pchDCBA operon responsible for Dha and pyochelin synthesis [, ].
Q3: Does Dha have any known biological activity apart from its role in pyochelin biosynthesis?
A3: Yes, Dha has been identified as an antifungal antibiotic. Research has shown that it exhibits inhibitory activity against various phytopathogenic fungi and bacteria, including Septoria tritici, a fungal pathogen that causes Septoria leaf blotch in wheat [].
Q4: Are there any studies investigating the structure-activity relationship (SAR) of Dha?
A4: While the provided abstracts don't detail specific SAR studies for Dha, one research group explored high-throughput synthesis approaches to generate Dha analogs [, ]. This suggests an interest in understanding the relationship between Dha's structure and its biological activities, potentially for developing novel antifungal agents or exploring its role in bacterial iron acquisition.
Q5: What is the impact of transporter proteins on Dha production in bacteria?
A5: Studies on Pseudomonas protegens Pf-5, a biocontrol bacterium, reveal that certain transporters encoded within or near the enantio-pyochelin (an enantiomer of pyochelin) biosynthetic gene cluster influence the secretion of Dha and other pyochelin intermediates. For instance, deletion of the pchH and fetF transporter genes resulted in increased secretion of Dha and other intermediates without significantly impacting the transcription of biosynthetic genes. This suggests a role for these transporters in regulating the efflux of these compounds [].
Q6: Are there any known inhibitors of Dha production?
A6: While not explicitly stated in the provided abstracts, the fact that Dha biosynthesis is induced under iron-limiting conditions suggests that iron itself acts as an inhibitor of its production. When iron is abundant, the ferric uptake regulator (Fur) represses the expression of the pchDCBA operon, thereby downregulating Dha synthesis [].
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